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Compound of Interest

Compound Name: QNz46

Cat. No.: B610380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound QNZ46, a
selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the
GIuN2C or GIuN2D subunits. This document details its chemical structure, physicochemical
properties, and biological activity, including its mechanism of action and relevant experimental
protocols.

Chemical Structure and Properties

QNZ46, with the IUPAC name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-
yl)benzoic acid, is a synthetic organic compound belonging to the quinazolin-4-one class. Its
chemical structure is presented below.

Table 1: Chemical Identifiers and Properties of QNZ46
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Property Value Reference

(E)-4-(6-methoxy-2-(3-
IUPAC Name nitrostyryl)-4-oxoquinazolin-
3(4H)-yl)benzoic acid

CAS Number 1237744-13-6 [1]12]
Molecular Formula C24H17N306 [2]
Molecular Weight 443.41 g/mol [2][3]

0=C(0)C1=CC=C(N2C(/C=C/
C3=CC=CC(--INVALID-LINK--

SMILES
=0)=C3)=NC4=C(C=C(0OC)C=
C4)C2=0)C=C1

Appearance Solid powder

Purity 298% (HPLC) [2]

. Soluble to 10 mM in DMSO
Solubility _ _ [2][3]
with gentle warming.

Storage Store at room temperature. [2][3]

Biological Activity and Mechanism of Action

QN2Z46 is a potent and selective non-competitive antagonist of NMDA receptors, demonstrating
a preference for those containing the GIUN2C and GIuN2D subunits.[2][3] Its inhibitory action is
unique in that it is dependent on the presence of glutamate but not glycine.[1] This suggests
that QNZ46 binds to a novel allosteric site that becomes accessible or has a higher affinity for
the compound after glutamate binds to the GIuN2 subunit.[1]

The inhibition by QNZ46 is voltage-independent, indicating that it does not block the ion
channel pore in the same manner as other NMDA receptor antagonists like MK-801.[4] By
inhibiting the function of GIuN2C/D-containing NMDA receptors, QNZ46 effectively reduces the
influx of calcium ions (Caz*) that is typically mediated by these receptors upon activation. This
reduction in calcium influx is believed to be the primary mechanism underlying its
neuroprotective effects.[5]
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Table 2: In Vitro Activity of QNZ46

Target ICs0 (M) Reference
GIUN1/GIuN2D 3 [2][3]
GIuN1/GluN2C 6 [2][3]
GIUN1/GIuN2A 229 [21[3]
GIuN1/GIuN2B >300 [2113]
GluR1 (AMPA Receptor) >300 [2][3]

The signaling pathway affected by QNZ46 begins with its binding to the GIuN2C/D-containing

NMDA receptor, which in turn inhibits the glutamate-mediated influx of calcium. This has been

shown to have downstream effects, including the suppression of necroptosis pathways by

decreasing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and

reducing the expression of Receptor-Interacting Protein 1 (RIP1).[5]
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NMDA Receptor Modulation by QNZ46
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Experimental Protocols
Synthesis of QNZ46

The synthesis of QNZ46 is described by Mosley et al. in the Journal of Medicinal Chemistry
(2010). The general synthetic scheme for quinazolin-4-one derivatives involves a multi-step
process. While the full detailed protocol from the original paper is recommended for precise
replication, the key steps generally involve the condensation of an anthranilic acid derivative
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with an appropriate amine, followed by cyclization and subsequent functional group
manipulations to introduce the styryl and benzoic acid moieties.
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General Synthesis Workflow

Whole-Cell Patch-Clamp Electrophysiology

The electrophysiological effects of QNZ46 on NMDA receptors are typically characterized using
the whole-cell patch-clamp technique on cells expressing specific NMDA receptor subunits
(e.g., HEK293 cells).

Methodology:

e Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and
transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GIuN1 and
GIuN2D).

» Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MQ and
filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2
MgClz, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 with CSOH.

o Recording Conditions: Cells are continuously perfused with an external solution containing
(in mM): 140 NacCl, 2.8 KClI, 1 CaClz, 10 HEPES, and 0.01 glycine, with pH adjusted to 7.4
with NaOH.

» Data Acquisition: Whole-cell voltage-clamp recordings are performed at a holding potential of
-60 mV. NMDA receptor-mediated currents are evoked by the rapid application of glutamate
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(e.g., 1 mM) and glycine (e.g., 0.1 mM).

« Drug Application: QNZ46 is applied at various concentrations via the perfusion system to

determine its effect on the evoked currents and to calculate the ICso value.
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Whole-Cell Patch-Clamp Workflow

In Vivo Studies

QNZ46 has been evaluated in animal models of neurological diseases, including experimental
autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and ischemic stroke.

Experimental Autoimmune Encephalomyelitis (EAE) Model:
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 Induction of EAE: EAE is induced in C57BL/6 mice by immunization with Myelin
Oligodendrocyte Glycoprotein (MOGss-ss5) peptide emulsified in Complete Freund's Adjuvant
(CFA), followed by injections of pertussis toxin.

o Treatment: QNZ46 is administered intraperitoneally (i.p.) at a specified dose (e.g., 2 mg/kg)
daily, starting at the onset of clinical signs.

o Assessment: Clinical scores are recorded daily to assess disease severity. Histological
analysis of the spinal cord is performed at the end of the study to evaluate demyelination and
immune cell infiltration.

Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO):

 Induction of Stroke: Anesthesia is induced, and the middle cerebral artery is occluded for a
defined period (e.g., 60 minutes) using an intraluminal filament.

o Treatment: A single dose of QNZ46 (e.g., 20 mg/kg) is administered i.p. at the time of
reperfusion.

o Assessment: Neurological function is assessed at various time points post-stroke using a
standardized scoring system. Brain infarct volume is measured 24-48 hours after the
ischemic insult using TTC staining.

Conclusion

QNZ46 represents a valuable research tool for investigating the physiological and pathological
roles of GIuN2C/D-containing NMDA receptors. Its unique glutamate-dependent mechanism of
action and selectivity offer potential avenues for the development of novel therapeutic agents
for neurological disorders characterized by excitotoxicity and neuroinflammation. The
experimental protocols outlined in this guide provide a foundation for the further
characterization and evaluation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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